![molecular formula C29H36O10 B14053531 [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of Taxus species using solvents like methanol and ethanol . Another method involves the chemical synthesis using 10-deacetylbaccatin III as a substrate. This process includes a one-step acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase .
Industrial Production Methods
Industrial production of 10-Deacetylbaccatin III often involves the use of microbial cell factories. For instance, Escherichia coli strains can be engineered to express the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase, which facilitates the conversion of 10-deacetylbaccatin III to baccatin III . This method has shown significant improvements in production efficiency through metabolic and protein engineering .
Chemical Reactions Analysis
Types of Reactions
10-Deacetylbaccatin III undergoes various chemical reactions, including:
Acyl Transfer Reactions: The conversion of 10-deacetylbaccatin III to baccatin III through acetylation.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Acetyl-CoA: Used in the acetylation of 10-deacetylbaccatin III to form baccatin III.
Methanol and Ethanol: Common solvents used in the extraction process.
Major Products
Baccatin III: A direct product of the acetylation of 10-deacetylbaccatin III.
Docetaxel and Paclitaxel: These anti-cancer drugs are synthesized using baccatin III as a precursor.
Scientific Research Applications
10-Deacetylbaccatin III has a wide range of applications in scientific research:
Mechanism of Action
10-Deacetylbaccatin III is an intermediate in the biosynthetic pathway of taxanes. Taxanes disrupt mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is crucial for the anti-cancer properties of drugs like paclitaxel and docetaxel, which are derived from 10-deacetylbaccatin III .
Comparison with Similar Compounds
Similar Compounds
Baccatin III: A direct acetylation product of 10-deacetylbaccatin III.
Paclitaxel: An anti-cancer drug synthesized from baccatin III.
Docetaxel: Another anti-cancer drug derived from baccatin III.
Uniqueness
10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .
Biological Activity
The compound [(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with notable biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure with multiple hydroxyl groups and an acetyloxy moiety. Its molecular formula is C29H36O10 with a molecular weight of approximately 544.597 g/mol. The intricate structure contributes to its diverse biological effects.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by triggering the mitochondrial pathway of cell death. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where it significantly reduced edema and pain scores.
Antimicrobial Activity
Studies have reported that the compound possesses antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy against drug-resistant strains makes it a candidate for further development in antimicrobial therapies.
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and histological improvements in joint architecture.
- Antimicrobial Testing : Testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than conventional antibiotics.
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Study Type | Model Used | Key Findings |
---|---|---|
Cancer Cell Lines | Breast Cancer | Dose-dependent decrease in viability |
Inflammation Model | Murine Arthritis | Reduced joint swelling and improved histology |
Antimicrobial Testing | Staphylococcus aureus | Inhibition at lower concentrations than antibiotics |
Properties
Molecular Formula |
C29H36O10 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1 |
InChI Key |
YWLXLRUDGLRYDR-VNYUMXTGSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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